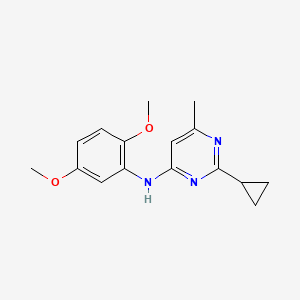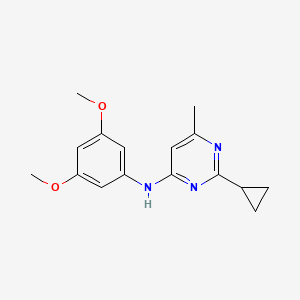
2-cyclopropyl-N-(2,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-N-(2,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine (2-CPDMA) is an organic compound that was first discovered in the early 1990s. It is a member of the pyrimidine family and has been gaining recognition for its potential applications in various fields such as medicinal chemistry, organic synthesis, and biochemistry. 2-CPDMA has a variety of chemical and physical properties that make it an attractive compound for research.
Scientific Research Applications
2-cyclopropyl-N-(2,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In biochemistry, it has been used as a substrate for the study of enzyme kinetics and as a tool for the study of protein-ligand interactions.
Mechanism of Action
The exact mechanism of action of 2-cyclopropyl-N-(2,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, and as an agonist of certain G protein-coupled receptors. This suggests that this compound may have potential applications in the treatment of various diseases, including cancer.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that this compound can inhibit the activity of cytochrome P450 enzymes and can act as an agonist of certain G protein-coupled receptors. In vivo studies have shown that this compound can reduce the activity of certain enzymes, such as cytochrome P450, and can reduce the production of certain proteins, such as NF-κB.
Advantages and Limitations for Lab Experiments
2-cyclopropyl-N-(2,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is chemically stable, and is soluble in a variety of organic solvents. Additionally, it is non-toxic and can be used in a wide range of experiments. However, it is important to note that this compound can be toxic at high concentrations and can cause adverse effects in humans and animals.
Future Directions
The future of 2-cyclopropyl-N-(2,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine is promising and there are many potential applications for this compound. It has potential as an anti-cancer agent and as a tool for the study of enzyme kinetics and protein-ligand interactions. Additionally, it has potential applications in organic synthesis and drug discovery. Further research is needed to fully explore the potential of this compound and to develop new and improved methods for its synthesis and use.
Synthesis Methods
The synthesis of 2-cyclopropyl-N-(2,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine is a multi-step process that is typically accomplished using a combination of chemical reactions. The first step involves the reaction of a pyrimidine derivative with an alkyl halide, such as bromoethane, to form a pyrimidinium salt. The pyrimidinium salt is then reacted with a methylating agent, such as dimethylsulfate, to form this compound. This reaction is catalyzed by a base, such as sodium hydroxide, to facilitate the formation of the desired product.
properties
IUPAC Name |
2-cyclopropyl-N-(2,5-dimethoxyphenyl)-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10-8-15(19-16(17-10)11-4-5-11)18-13-9-12(20-2)6-7-14(13)21-3/h6-9,11H,4-5H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMUOXZTJIKQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B6435232.png)
![N-methyl-N-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}methanesulfonamide](/img/structure/B6435242.png)
![N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B6435252.png)
![N-[1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B6435254.png)
![N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B6435259.png)
![4-tert-butyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B6435265.png)
![4-tert-butyl-2-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6435276.png)
![4-tert-butyl-2-methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6435280.png)
![2-cyclopropyl-4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6435281.png)
![N-(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}piperidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B6435283.png)
![N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide](/img/structure/B6435291.png)
![6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B6435319.png)

![1-[1-(7-fluoroquinazolin-4-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B6435347.png)